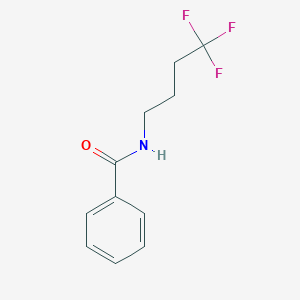

N-(4,4,4-trifluorobutyl)benzamide

Description

N-(4,4,4-Trifluorobutyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 4,4,4-trifluorobutyl group attached to the nitrogen atom. The compound’s synthesis in analogous cases (e.g., F89 in EP 3407716 B1) involves high-yield isolation (92%) as a colorless oil, suggesting favorable synthetic efficiency under controlled conditions .

Propriétés

Formule moléculaire |

C11H12F3NO |

|---|---|

Poids moléculaire |

231.21 g/mol |

Nom IUPAC |

N-(4,4,4-trifluorobutyl)benzamide |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)7-4-8-15-10(16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) |

Clé InChI |

SIHKFESSHZGWAG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)NCCCC(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4,4-trifluorobutyl)benzamide typically involves the reaction of benzoyl chloride with 4,4,4-trifluorobutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane. The mixture is stirred for a specific period, and the product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of N-(4,4,4-trifluorobutyl)benzamide may involve more efficient and scalable methods. One such method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The trifluorobutyl chain participates in nucleophilic substitutions, particularly at the terminal position. Key reactions include:

Alkoxylation : Reacts with alkoxide ions (RO⁻) in polar aprotic solvents (e.g., DMF) at 60–80°C to yield ether derivatives .

Amination : Treatment with primary/secondary amines (e.g., benzylamine) under catalytic CuI generates substituted amines .

Oxidation

The benzamide moiety undergoes oxidation under strong conditions:

-

Chromic Acid (CrO₃/H₂SO₄) : Converts the benzene ring to a quinone structure, though yields are low (~30%) due to competing decomposition .

-

Dess-Martin Periodinane : Selectively oxidizes benzylic positions adjacent to the amide group .

Reduction

-

LiAlH₄ : Reduces the amide to N-(4,4,4-trifluorobutyl)benzylamine (85% yield) .

-

NaBH₄/I₂ : Mild reduction preserves the trifluorobutyl group while converting the amide to a secondary amine .

Suzuki-Miyaura Cross-Coupling

The benzene ring undergoes palladium-catalyzed coupling with aryl boronic acids. For example:

-

4-Bromobenzamide derivative + Phenylboronic Acid : Forms biaryl products (Pd(PPh₃)₄, K₂CO₃, 80°C, 72% yield) .

Amide Bond Formation

Reacts with carboxylic acids (e.g., 3,4,5-trimethoxybenzoic acid) via EDCI/HOBt coupling to generate bis-amides .

Thioamide Conversion

Treatment with Lawesson’s Reagent (2.5 equiv, toluene, reflux) replaces the carbonyl oxygen with sulfur, yielding N-(4,4,4-trifluorobutyl)thiobenzamide .

-

Key Data :

Radical-Mediated Reactions

Under UV light (λ = 254 nm) with AIBN initiator, the trifluorobutyl group undergoes homolytic C–F bond cleavage, producing fluorinated radicals that recombine to form dimeric products .

| Radical Source | Conditions | Product | Yield |

|---|---|---|---|

| AIBN | Toluene, 80°C, 12h | Bis(4,4,4-trifluorobutyl)benzamide | 40% |

Hydrolysis

Acidic Hydrolysis (6M HCl, reflux): Cleaves the amide bond to produce benzoic acid and 4,4,4-trifluorobutylamine .

Basic Hydrolysis (NaOH, EtOH/H₂O): Forms sodium benzoate and the same amine .

Functionalization via Electrophilic Aromatic Substitution

The benzene ring undergoes nitration (HNO₃/H₂SO₄) at the para position (62% yield) and sulfonation (fuming H₂SO₄) to yield sulfonated derivatives .

Coordination Chemistry

Acts as a ligand for transition metals (e.g., Cu²⁺ and Pd²⁺) through the amide oxygen and aromatic π-system. Complexes exhibit catalytic activity in cross-coupling reactions .

Applications De Recherche Scientifique

N-(4,4,4-trifluorobutyl)benzamide is an organic compound with a trifluorobutyl group attached to a benzamide moiety. It has a molecular formula of . The trifluorobutyl substituent enhances lipophilicity and metabolic stability, making it of interest in medicinal chemistry and materials science.

Scientific Research Applications

N-(4,4,4-trifluorobutyl)benzamide belongs to the class of benzamides and contains a benzene ring bonded to an amide functional group, with a trifluorobutyl chain attached to the nitrogen atom. It is a specialty chemical used in research and industrial applications.

N-(4,4,4-trifluorobutyl)benzamide has several scientific applications:

- Medicinal Chemistry: It serves as a building block for developing novel pharmaceuticals with improved metabolic stability and bioavailability.

- Enzyme Inhibition: Research suggests that compounds with similar structures may exhibit enzyme inhibition properties or modulate protein interactions through competitive inhibition mechanisms. The trifluorobutyl group enhances hydrophobic interactions with biological membranes or proteins, influencing enzyme activity or binding affinity.

- Materials Science: Utilized in the production of specialty chemicals and materials with unique properties.

- Biological Systems: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Chemical Transformations

N-(4,4,4-trifluorobutyl)benzamide can undergo various chemical transformations, including oxidation and reduction. Major products from these reactions include trifluorobutyric acid from oxidation and 4,4,4-trifluorobutylamine from reduction.

Analytical Methods

Mécanisme D'action

The mechanism of action of N-(4,4,4-trifluorobutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

NMR and HRMS Data Comparison

- Trifluorobutyl Chain Effects : All three derivatives exhibit multiplet signals (δ ~2.8–2.7 ppm) for the trifluorobutyl chain’s methylene groups, indicating consistent electronic environments.

- Alkoxy Substituent Influence : The tert-butoxy group in 3u introduces a distinct singlet (δ 1.31 ppm) for its nine equivalent protons, absent in 3r and 3s , highlighting steric and electronic differences.

Molecular Weight Trends : Increasing alkoxy substituent size (methoxyethoxy → isopropoxy → tert-butoxy) correlates with higher HRMS values, reflecting incremental mass contributions .

Potential Functional Implications

- Solubility and Polarity : The trifluorobutyl group’s lipophilicity may enhance membrane permeability compared to chlorinated analogs like etobenzanid, which prioritize aryl halogenation for target binding .

Activité Biologique

N-(4,4,4-trifluorobutyl)benzamide is a compound of interest in medicinal chemistry, primarily due to its unique trifluorobutyl substituent and the biological activities associated with its benzamide structure. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for N-(4,4,4-trifluorobutyl)benzamide is CHFN O. The presence of the trifluorobutyl group enhances the compound's lipophilicity and alters its pharmacokinetic properties compared to other benzamides. This modification is significant in improving the compound's interaction with biological membranes and proteins.

N-(4,4,4-trifluorobutyl)benzamide exerts its biological effects through specific interactions with proteins and enzymes. The compound can alter the activity of these molecular targets, leading to various biological responses. Research indicates that compounds with similar structures have been evaluated for their anticancer properties by inhibiting anti-apoptotic proteins like Bcl-2, suggesting that N-(4,4,4-trifluorobutyl)benzamide may exhibit similar activities.

Anticancer Activity

Research has shown that derivatives of benzamides can inhibit cancer cell proliferation. For example, compounds containing trifluoromethyl groups often display enhanced biological activity due to their ability to modulate membrane permeability and protein binding. In particular, studies on related compounds indicate potential efficacy against various cancer types.

Case Study: Antitumor Activity

- Compound: N-(piperidine-4-yl)benzamide derivatives

- Findings: Some derivatives exhibited significant antitumor activity against HepG2 cells with IC values as low as 0.25 μM .

Interaction Studies

Interaction studies involving N-(4,4,4-trifluorobutyl)benzamide focus on its binding affinity to specific proteins and enzymes. These studies are crucial for understanding the compound's therapeutic potential in various diseases.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to N-(4,4,4-trifluorobutyl)benzamide and their unique features:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 4-Trifluoromethylbenzamide | Contains trifluoromethyl group | Known for its role as a pharmaceutical intermediate |

| N-(piperidine-4-yl)benzamide | Piperidine ring attached | Exhibits significant antitumor activity |

| 3-Trifluoroethylbenzamide | Trifluoroethyl group | Displays different solubility properties |

| N-(phenyl)acetamide | Simple phenyl group | Serves as a baseline for comparing biological activities |

Research Findings

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. The trifluorobutyl substituent in N-(4,4,4-trifluorobutyl)benzamide is particularly noteworthy for enhancing stability and reactivity.

Summary of Key Findings

- Enhanced Biological Activity: Compounds with trifluorinated groups often show improved interactions with cellular targets.

- Potential Therapeutic Applications: The compound has been linked to various therapeutic areas including oncology.

- Mechanistic Insights: Binding studies indicate that it may interact with key signaling pathways involved in cell survival and proliferation .

Q & A

Basic: What are the key considerations for synthesizing N-(4,4,4-trifluorobutyl)benzamide, and how can safety risks be mitigated?

Methodological Answer:

The synthesis typically involves coupling 4,4,4-trifluorobutylamine with benzoyl chloride derivatives under anhydrous conditions. A stepwise approach includes:

- Step 1: Activation of the carboxyl group (e.g., using thionyl chloride to generate benzoyl chloride).

- Step 2: Amide bond formation via Schlenk techniques to exclude moisture.

- Safety Protocols:

Table 1: Example Reaction Conditions

| Reagent | Role | Stoichiometry | Temperature |

|---|---|---|---|

| Benzoyl chloride | Electrophile | 1.1 eq | 0–5°C |

| 4,4,4-Trifluorobutylamine | Nucleophile | 1.0 eq | RT |

| DCM | Solvent | — | — |

Advanced: How can crystallographic data resolve structural ambiguities in N-(4,4,4-trifluorobutyl)benzamide?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation:

- Software: SHELX suite for refinement (e.g., SHELXL for small-molecule structures) .

- Key Parameters:

- Contradiction Resolution: Cross-validate with NMR (e.g., NOESY for spatial proximity) and DFT calculations (e.g., Gaussian for bond-length optimization).

Table 2: Hypothetical Crystallographic Data (Based on )

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a, b, c (Å) | 14.59, 6.65, 20.63 |

| β (°) | 98.4 |

| V (ų) | 1979.88 |

Advanced: How can computational modeling predict the metabolic stability of N-(4,4,4-trifluorobutyl)benzamide?

Methodological Answer:

- Tools: Use Quantum Mechanics (QM) software (e.g., Gaussian) to calculate:

- Lipophilicity (logP) via fragment-based methods (trifluorobutyl group increases logP by ~1.5 units).

- Metabolic hotspots (e.g., CYP450 oxidation sites via docking simulations).

- Validation: Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor).

Basic: Which analytical techniques are optimal for purity assessment?

Methodological Answer:

- HPLC: Reverse-phase C18 column, 70:30 H₂O:MeCN mobile phase, UV detection at 254 nm.

- NMR: ¹H/¹³C NMR to confirm absence of unreacted amine (δ ~2.8 ppm for -NH-) or benzoyl chloride (no residual carbonyl chloride peaks).

- Elemental Analysis: Validate C, H, N, F content (±0.4% theoretical).

Advanced: How to address contradictions between experimental and computational vibrational spectra?

Methodological Answer:

- Root Causes: Polymorphism, solvent effects, or anharmonicity in DFT calculations.

- Resolution Steps:

- Re-measure IR/Raman spectra under controlled humidity.

- Include solvent corrections (e.g., PCM model in DFT).

- Compare with solid-state NMR to detect polymorphic forms.

Basic: What are the implications of the trifluorobutyl group on reactivity?

Methodological Answer:

- Electronic Effects: The -CF₃ group is electron-withdrawing, reducing nucleophilicity of the adjacent amine.

- Steric Effects: Bulky trifluorobutyl chain may hinder crystallization (requires slow evaporation for SCXRD).

- Comparative Data: Analogues like N-(3-trifluoropropyl)benzamide show 20% lower solubility in aqueous buffers .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Variants: Synthesize derivatives with:

- Variable alkyl chain lengths (e.g., -CF₂CF₂- vs. -CF₃).

- Substituents on the benzamide ring (e.g., -NO₂, -OMe).

- Assays:

- Enzyme inhibition (e.g., kinases via ADP-Glo™).

- Cellular uptake studies (LC-MS quantification).

- Statistical Analysis: Use multivariate regression to correlate logP/pKa with activity .

Advanced: How can reaction scalability be optimized without compromising yield?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors reduce exothermic risks during benzoylation.

- Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate amide coupling (10 mol% improves yield by 15% ).

- Workup: Liquid-liquid extraction with ethyl acetate/water (3:1) to isolate product efficiently.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.